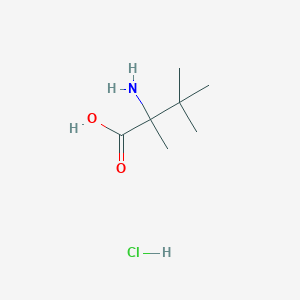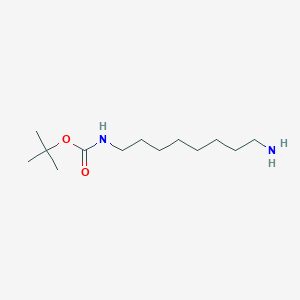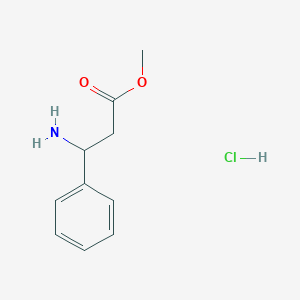
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (6-ACPC) is a small organic molecule with a wide range of applications in the scientific research field. 6-ACPC has been studied for its ability to act as an inhibitor or agonist of various enzyme activities, and its ability to modulate biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrimidine derivatives like 6-Amino-1-(4-chlorophenyl)-2,4-dioxo-tetrahydropyrimidine have been studied for their potential as antimicrobial agents. Molecular docking studies suggest that these compounds can bind effectively to bacterial proteins, potentially inhibiting their function and suppressing bacterial growth .
Antimalarial Applications
The structural framework of pyrimidine allows for the development of compounds with antimalarial properties. Computational analyses, including ADMET and molecular docking, indicate that these molecules could target and bind to proteins essential for the malaria parasite’s life cycle .
Drug Design and Development
The unique chemical structure of this compound, characterized by the presence of a pyrimidine ring, makes it a candidate for drug design. Its stability and electrophilic nature, as revealed by quantum chemical computations, are promising for the development of new pharmaceuticals .
Quantum Chemical Analysis
Density Functional Theory (DFT) can be applied to understand the electronic properties of this compound. The HOMO-LUMO gap and molecular electrostatic potential maps derived from DFT calculations can provide insights into its reactivity and interaction with other molecules .
Safety and Efficacy Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is crucial for assessing the safety profile of new drugs. This compound’s ADMET properties suggest it has the potential to be developed into a safe pharmaceutical agent .
Biological Activity Correlation
Natural Bond Orbital (NBO) analysis can reveal details about the interactions within the molecule that may correlate with biological activity. Understanding these interactions can help in modifying the compound to enhance its efficacy .
Mecanismo De Acción
Target of Action
The primary targets of the compound “6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” are currently unknown
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More detailed studies are required to understand the specific interactions of this compound with its targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Propiedades
IUPAC Name |
6-amino-1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)15-9(13)8(5-16)10(17)14-11(15)18/h1-5H,13H2,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPDFCPJGNYKIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

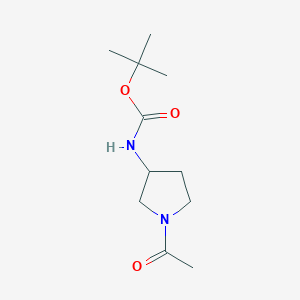




![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

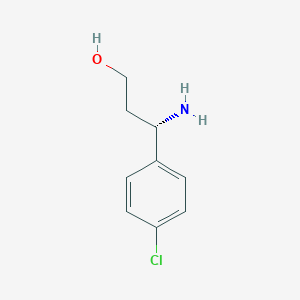
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)
